4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine
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Overview
Description
4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then further modified.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors.
Coupling of the Imidazole and Pyrimidine Rings: The final step involves coupling the imidazole and pyrimidine rings through an ethynyl linkage, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole or pyrimidine derivatives.
Scientific Research Applications
4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components . The imidazole and pyrimidine rings can interact with nucleic acids or proteins, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections.
Ornidazole: Another nitroimidazole with similar applications.
Uniqueness
4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine is unique due to the presence of both imidazole and pyrimidine rings, which can confer distinct chemical and biological properties compared to other nitroimidazole compounds .
Properties
IUPAC Name |
4-[2-(1-methyl-5-nitroimidazol-2-yl)ethynyl]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O2/c1-15-8(13-6-9(15)16(17)18)3-2-7-4-5-12-10(11)14-7/h4-6H,1H3,(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTHCURCAWPHIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C#CC2=NC(=NC=C2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201506 |
Source
|
Record name | F 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53347-38-9 |
Source
|
Record name | F 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | F 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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